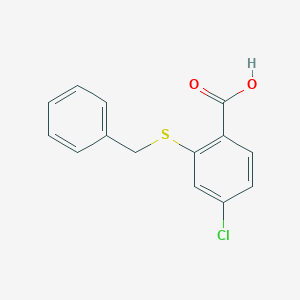

2-(Benzylthio)-4-chlorobenzoic Acid

Overview

Description

2-(Benzylthio)-4-chlorobenzoic Acid is a chemical compound that falls within the category of benzoic acid derivatives. Research in this field focuses on the synthesis, molecular structure, and various properties of such compounds.

Synthesis Analysis

- Schiff base ligands bearing organic acid moieties, similar to this compound, have been synthesized and characterized. These include compounds like N-(2-thienylmethylidene)-2-amino-4-chlorobenzoic acid and related derivatives (El-Wahab, 2007).

- Other related synthesis processes involve the preparation of compounds like β-(3,4-Dichlorobenzoyl)−α-(phenylthio)propionic acid, indicating the methods and reactivity of similar benzoic acid derivatives (Mahmoud et al., 1998).

Molecular Structure Analysis

- The crystal structure of 4-chlorobenzoic acid, a related compound, shows that it forms a planar structure with hydrogen bonding, providing insights into how similar benzoic acid derivatives might behave (Gotoh et al., 2010).

- Powder X-ray diffraction and Hirshfeld surface analysis have been used to study compounds like 2-(methylthio)benzoic acid, which can offer comparative information for understanding the structure of this compound (Chatterjee, 2023).

Chemical Reactions and Properties

- Photodecomposition studies of chlorobenzoic acids, including 4-chlorobenzoic acid, reveal how such compounds react under UV irradiation, which may be relevant for understanding the behavior of this compound (Crosby & Leitis, 1969).

Physical Properties Analysis

- The physical properties of compounds like benzoic acid and chlorobenzoic acids, including their thermodynamic behavior, have been extensively studied. This research can provide a foundation for understanding the physical properties of this compound (Reschke et al., 2016).

Chemical Properties Analysis

- The chemical properties of similar compounds, like 2,4-diamino-6-phenyl-1,3,5-triazine and its reactions with benzoic acid derivatives, provide insights into the chemical behavior and interactions of this compound (Sangeetha et al., 2018).

Scientific Research Applications

Toxicological Assessment : A study by Gorokhova et al. (2020) indicated that subchronic oral intake of derivatives like 4-chlorobenzoic acid could cause liver and kidney damage, highlighting the importance of understanding the toxicological impacts of such compounds (Gorokhova et al., 2020).

Pharmaceutical Applications : Research by Reschke et al. (2016) demonstrated that parameters for benzoic acid and chlorobenzoic acids can model phase equilibria in pharmaceutical mixtures, aiding in process design and solubility screening, which is crucial for drug development (Reschke et al., 2016).

Environmental Science : A study by Crosby and Leitis (1969) showed that ultraviolet irradiation of chlorobenzoic acids could lead to the production of hydroxybenzoic acids and benzoic acid, with significant implications for environmental degradation processes (Crosby & Leitis, 1969).

Biodegradation : Dorn et al. (2004) found that certain Pseudomonas species can degrade chlorobenzoic acids, such as 3-chlorobenzoic acid, demonstrating potential for bioremediation applications (Dorn et al., 2004).

Material Science : Amarnath and Palaniappan (2005) discovered that polyaniline doped with benzoic acid and its derivatives exhibits high conductivity, suggesting applications in high-power electronic devices (Amarnath & Palaniappan, 2005).

Analytical Chemistry : Deng et al. (2014) developed an electrospray ionization-tandem mass spectrometry method for differentiating chlorine substitution in organic compounds, a technique essential for understanding the formation of disinfection byproducts (Deng et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been found to target certain proteins or enzymes in the body

Mode of Action

This could involve binding to the target protein or enzyme, thereby modulating its activity . The specifics of this interaction and the resulting changes would depend on the nature of the target.

Biochemical Pathways

Compounds with similar structures have been found to influence various metabolic pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved and could potentially impact a wide range of biological processes.

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Based on the actions of similar compounds, it could potentially influence a variety of cellular processes, potentially leading to changes in cell function or viability .

Action Environment

The action, efficacy, and stability of 2-(Benzylthio)-4-chlorobenzoic Acid could potentially be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific conditions within the cell or tissue where the compound is active

properties

IUPAC Name |

2-benzylsulfanyl-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2S/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLBKTJBNKYXRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440852 | |

| Record name | 2-(Benzylthio)-4-chlorobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40183-35-5 | |

| Record name | 2-(Benzylthio)-4-chlorobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

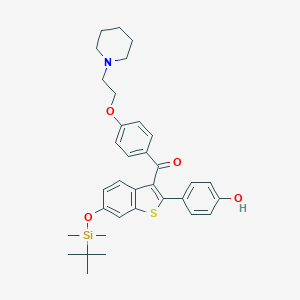

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

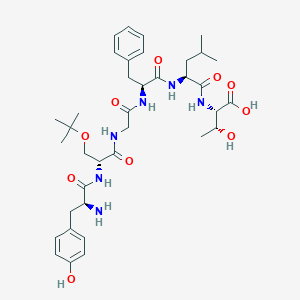

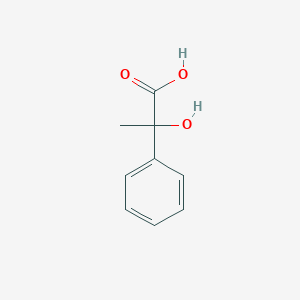

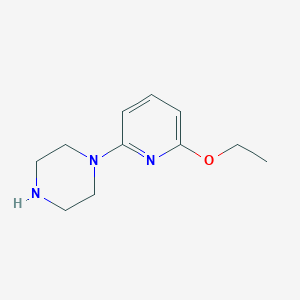

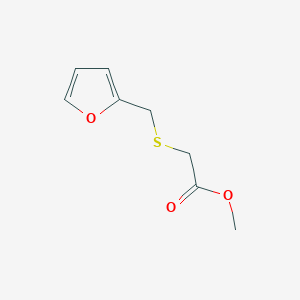

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride](/img/structure/B19250.png)

![7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B19254.png)